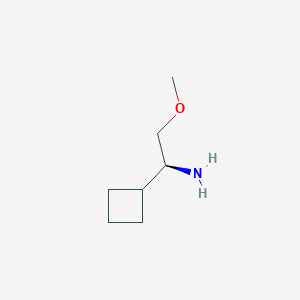
(1S)-1-Cyclobutyl-2-methoxyethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-Cyclobutyl-2-methoxyethylamine is an organic compound characterized by a cyclobutyl group attached to a methoxyethylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-Cyclobutyl-2-methoxyethylamine typically involves the following steps:
Methoxylation: The addition of a methoxy group to the intermediate compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Common methods include batch and continuous flow processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Cyclobutyl ketones or aldehydes.
Reduction: Cyclobutyl alcohols or amines.
Substitution: Halogenated cyclobutyl derivatives.
Applications De Recherche Scientifique
(1S)-1-Cyclobutyl-2-methoxyethylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of novel compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (1S)-1-Cyclobutyl-2-methoxyethylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
(1R)-1-Cyclobutyl-2-methoxyethylamine: A stereoisomer with different spatial arrangement.
Cyclobutylamine: Lacks the methoxy group, leading to different chemical properties.
Methoxyethylamine: Lacks the cyclobutyl group, affecting its reactivity and applications.
Uniqueness: (1S)-1-Cyclobutyl-2-methoxyethylamine is unique due to the combination of the cyclobutyl and methoxyethylamine moieties, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
(1S)-1-cyclobutyl-2-methoxyethanamine |
InChI |
InChI=1S/C7H15NO/c1-9-5-7(8)6-3-2-4-6/h6-7H,2-5,8H2,1H3/t7-/m1/s1 |
Clé InChI |
FZJVEKSALZWTRM-SSDOTTSWSA-N |
SMILES isomérique |
COC[C@H](C1CCC1)N |
SMILES canonique |
COCC(C1CCC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


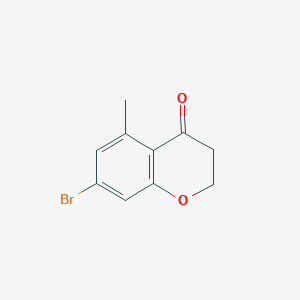

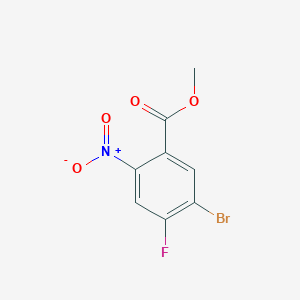
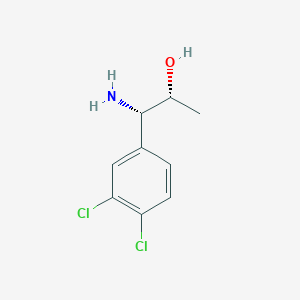
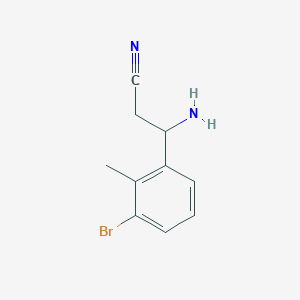

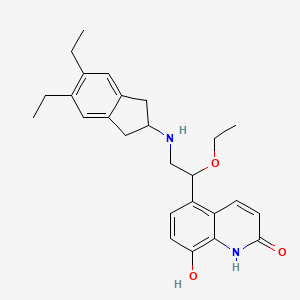
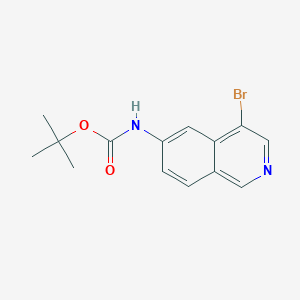
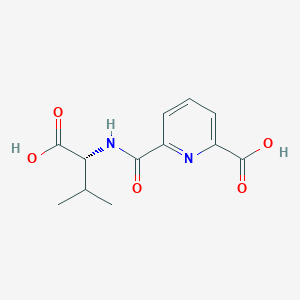
![Tert-butyl 5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate](/img/structure/B13043452.png)

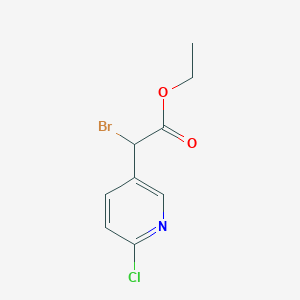
![6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine](/img/structure/B13043486.png)

